2,2-Difluoroethyl trifluoromethanesulfonate (CAS 74427-22-8) is a highly reactive, electrophilic fluoroalkylating agent utilized primarily to install the 2,2-difluoroethyl group (-CH2CHF2) onto heteroatom and carbon nucleophiles. As a liquid reagent with a boiling point of approximately 118–120°C, it is favored in industrial and laboratory settings for its exceptional leaving group ability, driven by the triflate moiety . In procurement contexts, this compound is prioritized over standard alkyl halides because it enables rapid, mild-condition functionalization of complex active pharmaceutical ingredients (APIs) and facilitates the halide-free synthesis of battery-grade electrolytes, making it a critical precursor for advanced materials and medicinal chemistry workflows.
Attempting to substitute 2,2-difluoroethyl triflate with generic fluoroalkyl halides, such as 2,2-difluoroethyl iodide, fundamentally fails due to the sluggish reactivity of the iodide, which requires harsh heating that degrades sensitive substrates [1]. Substituting with other sulfonates, like 2,2-difluoroethyl tosylate, results in demonstrably lower yields and slower kinetics during scale-up [2]. Furthermore, utilizing halogenated precursors for battery electrolyte synthesis introduces unacceptable levels of halide impurities (>10 ppm), which severely degrade battery cycle life. Finally, substituting with the closely related 2,2,2-trifluoroethyl triflate alters the end-product's pharmacokinetics by eliminating a critical hydrogen-bond donor and increasing lipophilicity, making it a non-viable substitute in optimized drug discovery programs [3].
When functionalizing heteroatom nucleophiles, 2,2-difluoroethyl triflate demonstrates exceptionally fast reaction kinetics compared to its iodide counterpart. In comparative studies for the difluoroethylation of amines, 1,1-difluoro-2-iodoethane (2,2-difluoroethyl iodide) exhibits sluggish reactivity, yielding less than 10% conversion after 24 hours. In contrast, difluoroethylation with 2,2-difluoroethyl triflate is highly accelerated, achieving rapid conversion at rates more than 10 times faster than baseline hypervalent iodine or iodide reagents [1].
| Evidence Dimension | Reaction conversion rate |
| Target Compound Data | Rapid conversion (accelerated >10-fold) |
| Comparator Or Baseline | 2,2-difluoroethyl iodide (<10% conversion at 24h) |
| Quantified Difference | >10-fold increase in reaction rate |
| Conditions | N-alkylation of benzylamine/heteroatoms |
Enables the functionalization of sterically hindered or sensitive APIs without requiring degradative, high-temperature conditions.
For the synthesis of non-aqueous electrolyte solvents like 1,2-bis(2,2-difluoroethoxy)ethane, maintaining halide ion impurities below 10 ppm is critical to prevent battery degradation. 2,2-Difluoroethyl triflate provides a superior yield of 70% while maintaining an ultra-low halide content of 0.5 ppm. In comparison, 2,2-difluoroethyl tosylate yields only 65% under identical conditions [1]. Both sulfonates avoid the massive halide contamination (>10 ppm) inherent to using generic halogenated precursors, but the triflate offers the optimal balance of high yield and extreme purity.
| Evidence Dimension | Product yield and halide impurity |
| Target Compound Data | 70% yield, 0.5 ppm halide content |
| Comparator Or Baseline | 2,2-difluoroethyl tosylate (65% yield, 0.4 ppm halide) |
| Quantified Difference | +5% absolute yield increase while maintaining <1 ppm halide purity |
| Conditions | Synthesis of 1,2-bis(2,2-difluoroethoxy)ethane from 2-(2,2-difluoroethoxy)ethanol |
Justifies the premium procurement of the triflate for battery-grade solvent manufacturing where both high throughput and extreme purity are non-negotiable.
In drug discovery, the choice between difluoroethylation and trifluoroethylation is critical. Procuring 2,2-difluoroethyl triflate instead of 2,2,2-trifluoroethyl triflate allows chemists to install a -CH2CHF2 group, which acts as a weak hydrogen-bond donor and reduces lipophilicity. Comparative models show that substituting a CF3 group with a CHF2 group reduces the LogP by approximately 0.45 to 0.53 units [1]. This structural change significantly improves aqueous solubility and alters target binding affinity compared to the strictly hydrophobic trifluoroethyl baseline.
| Evidence Dimension | Lipophilicity (ΔLogP) and H-bond capacity |
| Target Compound Data | Installs -CH2CHF2 (H-bond donor, lower LogP) |
| Comparator Or Baseline | 2,2,2-trifluoroethyl triflate (installs -CH2CF3, strictly hydrophobic) |
| Quantified Difference | ~0.5 unit reduction in LogP |
| Conditions | Pharmacokinetic optimization of fluorinated APIs and peptide models |
Dictates the procurement choice when a drug candidate requires improved metabolic stability without the excessive lipophilicity penalty of a fully fluorinated CF3 group.
Leveraging its exceptionally fast reaction kinetics compared to fluoroalkyl iodides, this compound is the reagent of choice for installing the CHF2CH2- motif onto temperature-sensitive pharmaceutical intermediates where harsh heating would cause degradation [1].
Utilized in the synthesis of fluorinated ethers (e.g., 1,2-bis(2,2-difluoroethoxy)ethane) for lithium-ion batteries, the triflate ensures high yields while keeping detrimental halide impurities strictly below the 10 ppm threshold [2].
Employed to tune the lipophilicity and environmental degradation profile of active ingredients by substituting traditional CF3 groups with CHF2 groups, thereby lowering LogP and introducing a hydrogen-bond donor [3].
Corrosive;Irritant